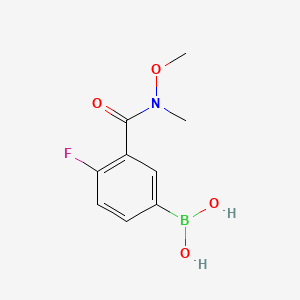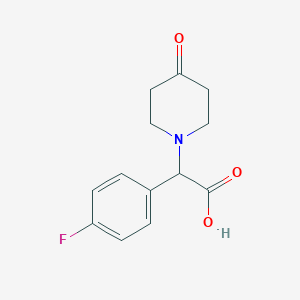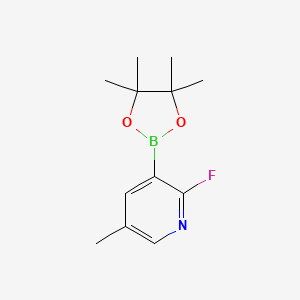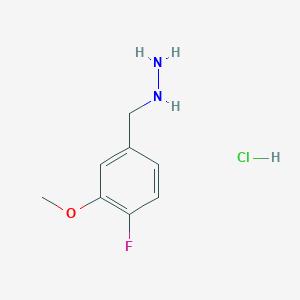![molecular formula C10H9N3O3 B1437333 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 933730-18-8](/img/structure/B1437333.png)
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
Overview
Description
The compound “3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” contains a pyridine ring, an oxadiazole ring, and a propanoic acid group . Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with chemical formula CH3CH2COOH .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and oxadiazole rings, and the aliphatic propanoic acid group . The presence of nitrogen in the oxadiazole ring and the pyridine ring would add to the polarity of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the pyridine ring, and the propanoic acid group . The oxadiazole ring is generally considered to be stable and resistant to hydrolysis . The pyridine ring can participate in electrophilic substitution reactions . The propanoic acid group can undergo typical carboxylic acid reactions, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole and pyridine rings, along with the carboxylic acid group, would likely make this compound polar and capable of participating in hydrogen bonding .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activity : Compounds involving 1,3,4-oxadiazoles, a class to which 3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid belongs, have been synthesized and evaluated for antimicrobial activity. These compounds, including derivatives of 1,3,4-oxadiazoles, have shown promising antimicrobial properties against various microorganisms (Bayrak et al., 2009).
Synthesis and Characterization of Derivatives
- Synthesis and Analysis : A range of N- and S-substituted 1,3,4-oxadiazole derivatives, related to this compound, have been synthesized. These derivatives were characterized using various spectroscopic techniques, indicating a potential for diverse applications in chemical research (El‐Sayed et al., 2008).
Anticancer Evaluation
- Anticancer Potential : Studies have shown that derivatives of 1,3,4-oxadiazoles possess significant in vitro anticancer activity against various human cancer cell lines. This suggests a potential use of this compound in the development of new anticancer agents (Abdo & Kamel, 2015).
Optical Properties and Spectroscopy
- Optical Properties : Research into the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, similar to this compound, has been conducted. This research provides insights into the fluorescence spectral characteristics and absorption properties of such compounds (Ge et al., 2014).
Coordination Complexes and Polymers
- Coordination Complexes : New lanthanide coordination complexes incorporating 1,3,4-oxadiazole derivatives have been synthesized, highlighting the potential of this compound in creating complex molecular structures. These complexes show unique structural characteristics, expanding the scope of research in coordination chemistry and materials science (Zhang et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-[5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. For instance, it has been observed to chelate metal ions such as zinc and copper, which are essential cofactors for many enzymatic reactions . The interaction between this compound and these metal ions can modulate the activity of metalloenzymes, thereby affecting metabolic processes.
Cellular Effects
The effects of this compound on cellular functions are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene transcription and protein synthesis . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access and subsequent catalysis . Alternatively, it can function as an activator by stabilizing the active conformation of the enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis or oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biological activities, thereby altering the overall impact of the compound on cellular functions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. These threshold effects highlight the importance of careful dosage optimization in experimental settings to achieve the desired biological outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The compound’s interaction with metabolic enzymes can also influence the levels of key metabolites, thereby affecting the overall metabolic flux within the cell. Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular physiology and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in various cellular compartments . For instance, certain membrane transporters can actively transport the compound into the cell, while binding proteins can sequester it in specific organelles or regions within the cell. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and its overall biological effects.
Subcellular Localization
The subcellular localization of this compound is a key factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its localization in the mitochondria can affect cellular respiration and energy production.
properties
IUPAC Name |
3-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)4-3-8-12-13-10(16-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYLTZJABUXLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)






![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)

